An In-Depth Technical Guide to Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The indazole core is a recognized "privileged scaffold" due to its prevalence in a wide array of biologically active molecules, including approved pharmaceuticals. This document delineates the compound's structural features, physicochemical properties, and expected spectroscopic signatures. A detailed, field-proven synthetic protocol is presented, accompanied by mechanistic insights. Furthermore, the guide explores the compound's chemical reactivity, derivatization potential, and its crucial role as a versatile intermediate in the synthesis of high-value molecules for drug discovery, with a particular focus on kinase inhibitors. Safety, handling, and storage protocols are also addressed to ensure safe and effective laboratory use.
Introduction to the Indazole Scaffold
The Privileged Nature of Indazoles in Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology. Among them, the indazole (or benzpyrazole) ring system is distinguished as a critical scaffold due to its unique structural and electronic properties.[1] As a bioisostere of indole, indazole can form key hydrogen bonds and engage in various non-covalent interactions with biological targets, yet it offers a distinct vector space for substitution, influencing solubility, metabolism, and target affinity.[1] This versatility has led to the incorporation of the indazole nucleus into numerous compounds in clinical trials and several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron.[1][2] The scaffold's proven success underscores its value for researchers in the pursuit of novel therapeutics.
Structural Features of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a derivative that combines several key functional groups, making it a highly versatile synthetic building block.
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Indazolone Core: The core structure is a 2,3-dihydro-1H-indazol-3-one, also known as an indazolone. The presence of the C3-oxo group introduces the possibility of keto-enol tautomerism, where it can exist in equilibrium with its enol form, Ethyl 3-hydroxy-1H-indazole-1-carboxylate. This equilibrium is critical as it dictates the compound's reactivity at this position.
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N1-Carboethoxy Group: The ethyl carboxylate group at the N1 position serves as both a protecting group and an electronic modulator. It influences the acidity of the N2-proton and the nucleophilicity of the indazole system. This group can be readily removed or transformed, providing a strategic handle for synthetic modifications.
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Aromatic Ring: The fused benzene ring offers sites for electrophilic aromatic substitution, allowing for the introduction of additional diversity to tune the molecule's properties.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Physicochemical Data Summary
The following table summarizes the key computed and expected physicochemical properties.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Calculated |
| Molecular Weight | 206.20 g/mol | Calculated |
| Appearance | Expected to be a light yellow or off-white solid | Based on analogs like Ethyl 1H-indazole-3-carboxylate[3] |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc) and poorly soluble in water. | General property of similar organic molecules |
| Stability | Stable under normal laboratory conditions. | [4] |
| Incompatibilities | Strong oxidizing agents, strong bases, amines. | [4] |
Spectroscopic Profile (Expected)
A rigorous structural confirmation relies on a combination of spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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Aromatic Protons: A complex multiplet pattern between δ 7.0-8.0 ppm corresponding to the four protons on the fused benzene ring.
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Ethyl Group: A quartet around δ 4.1-4.4 ppm (-O-CH₂-) and a triplet around δ 1.2-1.4 ppm (-CH₃).
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N-H Proton: A broad singlet at a downfield chemical shift (potentially > δ 10 ppm), which would be exchangeable with D₂O. The exact position is highly dependent on the solvent and concentration.
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-
¹³C NMR: The carbon spectrum should reveal:
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Carbonyl Carbons: Two signals in the downfield region (δ 160-175 ppm) corresponding to the C3-keto carbon and the ester carbonyl carbon.
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Aromatic Carbons: Multiple signals between δ 110-145 ppm.
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Ethyl Group Carbons: Signals around δ 60-65 ppm (-O-CH₂) and δ 14-15 ppm (-CH₃).
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Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups:
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N-H Stretch: A broad absorption around 3200-3400 cm⁻¹.
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C=O Stretches: Strong, sharp absorptions between 1680-1750 cm⁻¹ for the ketone and ester carbonyls.
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C=C Aromatic Stretch: Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 206.20. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Synthesis and Mechanistic Considerations
Rationale for Synthetic Strategy
A direct and efficient synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can be achieved via the N-acylation of the commercially available precursor, 2,3-dihydro-1H-indazol-3-one (indazolone). This strategy is mechanistically straightforward and analogous to well-established procedures for the N-acylation of heterocyclic systems, such as the synthesis of ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate.[5][6] The reaction involves the nucleophilic attack of a nitrogen atom of the indazolone on the electrophilic carbonyl carbon of ethyl chloroformate.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
Objective: To synthesize Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Reagents & Materials:
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2,3-dihydro-1H-indazol-3-one
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Ethyl chloroformate
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Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dihydro-1H-indazol-3-one (1.0 eq).
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Dissolution: Add anhydrous THF (or DCM) to dissolve the starting material (approx. 0.1 M concentration).
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Base Addition: Add the base, triethylamine (1.2 eq) or potassium carbonate (2.0 eq), to the solution and stir for 10 minutes at room temperature.
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Acylation: Cool the mixture to 0 °C using an ice-water bath. Add ethyl chloroformate (1.1 eq) dropwise via syringe over 15 minutes. The formation of a precipitate (triethylammonium chloride if TEA is used) is typically observed.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding water. If DCM was used, separate the organic layer. If THF was used, extract the aqueous mixture with ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Synthesis Workflow Diagram
Caption: Workflow for the N-acylation synthesis of the title compound.
Chemical Reactivity and Derivatization Potential
The title compound is a valuable intermediate precisely because its functional groups offer multiple handles for chemical modification.
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Reactions at N2: The N-H proton at the N2 position is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, allowing for the introduction of a wide variety of substituents via alkylation or acylation. This is a common strategy for building molecular complexity.
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Ester Group Transformations: The ethyl ester is amenable to standard transformations.
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Hydrolysis: Saponification with a base like LiOH or NaOH will yield the corresponding carboxylic acid, 1H-Indazole-3-carboxylic acid.[7]
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Amidation: Direct reaction with amines, often facilitated by heating or coupling agents (e.g., EDC, HOBT), produces a diverse range of 1H-indazole-3-carboxamides. This is a particularly powerful transformation, as this class of molecules has shown significant activity as kinase inhibitors.[8][9]
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Aromatic Substitution: The fused benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The regioselectivity will be directed by the electron-donating nature of the heterocyclic system, typically favoring substitution at the 5- and 7-positions.
Caption: Key reactivity pathways for chemical derivatization.
Applications in Medicinal Chemistry and Drug Development
The primary value of Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate lies in its role as a scaffold and intermediate for the synthesis of pharmacologically active agents.
Case Study: Indazoles as Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ATP-binding pocket of kinases is a prime target for small molecule inhibitors. The indazole scaffold has proven to be an excellent template for designing such inhibitors.
An in-silico screening followed by functional assays identified 1H-indazole-3-carboxamides as a novel class of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β).[9] GSK-3β is a key target in the study of neurological disorders like Alzheimer's disease and type-2 diabetes.[9] X-ray crystallography confirmed that the indazole core acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding site of the enzyme. The carboxamide moiety allows for the introduction of various substituents that can occupy adjacent pockets, thereby increasing potency and selectivity.[9] The title compound is an ideal precursor for generating libraries of such carboxamides for structure-activity relationship (SAR) studies.
Caption: Logical flow from intermediate to drug lead discovery.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for the title compound is not available, data from closely related compounds like 1H-Indazole-3-carboxylic acid provide a strong basis for safe handling protocols.[7][10]
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Hazard Identification: Assumed to be harmful if swallowed and to cause skin and eye irritation.[4][7][10] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Handle only with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][7] Work should be conducted in a well-ventilated fume hood.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[4]
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Skin: Wash off immediately with soap and plenty of water.[4]
-
Inhalation: Remove to fresh air.[4]
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Ingestion: Clean mouth with water and drink plenty of water afterwards.[4]
-
In all cases of significant exposure, seek immediate medical attention.[4]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a strategically important heterocyclic compound. Its synthesis is accessible through standard laboratory procedures, and its rich chemical reactivity makes it an exceptionally versatile building block. For researchers and scientists in drug development, this molecule serves as a valuable starting point for the creation of diverse chemical libraries targeting critical enzyme families, most notably protein kinases. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery of next-generation therapeutics.
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